2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of 1,4-dioxane with a phenylboronic acid derivative. One common method includes the use of microwave irradiation to promote the C-C bond coupling between dioxane and benzophenone . The reaction conditions often involve the use of catalysts such as AgOTf and oxidizing agents like K2S2O8 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-C bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-(1,4-Dioxan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boron-nitrogen and boron-oxygen bonds, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxan-2-yl(diphenyl)methanol: This compound shares the dioxane ring but differs in its functional groups and overall structure.
Benzo[1,3]dioxin-4-ones: These compounds have similar dioxane rings but are used in different applications, such as medicinal chemistry.
Uniqueness
Its ability to form reversible covalent bonds with nucleophiles sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H23BO4 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-[4-(1,4-dioxan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-7-5-12(6-8-13)14-11-18-9-10-19-14/h5-8,14H,9-11H2,1-4H3 |
InChI Key |
BEDHVYBMNMHXMZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COCCO3 |
Origin of Product |
United States |
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